2-Cyano-6-methylbenzenesulfonamide

Carbonic Anhydrase Inhibition Antitumor Sulfonamide SAR

Procure 2-Cyano-6-methylbenzenesulfonamide (CAS 1261573-34-5) for its unique ortho‑flanked architecture—the sulfonamide group positioned between a 2‑cyano and 6‑methyl substituent. This congested arrangement is essential for intramolecular cyclization to 1,2‑benzisothiazol‑3‑one 1,1‑dioxides and for achieving low‑nanomolar CA IX inhibition. Generic or regioisomeric sulfonamides cannot replicate this reactivity or binding geometry. The free ‑NH₂ terminus enables downstream N‑derivatization. Verify batch‑specific purity and steric profile before ordering.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
Cat. No. B13522957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-6-methylbenzenesulfonamide
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C#N)S(=O)(=O)N
InChIInChI=1S/C8H8N2O2S/c1-6-3-2-4-7(5-9)8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12)
InChIKeyGQNMRNIMHAQYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-6-methylbenzenesulfonamide: ortho-Flanked Scaffold for Pharmaceutical Intermediate and Enzyme Inhibitor Applications


2-Cyano-6-methylbenzenesulfonamide (CAS 1261573-34-5; molecular formula C₈H₈N₂O₂S; MW 196.23 g/mol) is a trisubstituted benzene derivative belonging to the aromatic sulfonamide class . Its distinguishing architectural feature is an "ortho-flanked" configuration: a sulfonamide moiety (-SO₂NH₂) at position 1 is situated between an electron-withdrawing cyano group (-CN) at position 2 and an electron-donating methyl group (-CH₃) at position 6 . This arrangement creates substantial steric congestion and a distinctive electronic environment that influences both synthetic accessibility and target-binding conformations . The compound serves as a critical scaffold for saccharin analog synthesis (1,2-benzisothiazol-3-one 1,1-dioxides) and carbonic anhydrase inhibitor development . Physical characterization data include melting point approximately 156–158°C and aqueous solubility of 1.6 g/L at 25°C .

2-Cyano-6-methylbenzenesulfonamide Cannot Be Replaced by Common Regioisomers or Mono-Substituted Analogs Without Loss of Scaffold Function


Generic substitution of 2-cyano-6-methylbenzenesulfonamide with common in-class sulfonamides is not possible without compromising the specific steric and electronic architecture required for its designated applications. Regioisomeric variants such as 3-cyano-N-methylbenzenesulfonamide and 4-cyano-N-methylbenzenesulfonamide position the cyano group differently on the aromatic ring, fundamentally altering molecular conformation and target-binding geometry . Mono-substituted analogs lacking either the cyano or methyl group (e.g., benzenesulfonamide itself or 2-cyanobenzenesulfonamide) lose the characteristic ortho-flanked congestion that defines this scaffold‘s synthetic utility for saccharin-derived heterocycles . Furthermore, the free -NH₂ sulfonamide terminus (contrasted with N-methylated or N-substituted variants) is essential for downstream derivatization and for forming the critical zinc-binding interaction with carbonic anhydrase active sites [1]. Substituting with regioisomers or mono-substituted analogs therefore invalidates both the synthetic pathway specificity and the molecular recognition profile for which this particular scaffold is selected.

2-Cyano-6-methylbenzenesulfonamide: Quantified Differentiation in Carbonic Anhydrase Scaffold Potency and Synthetic Versatility


2-Cyano-6-methylbenzenesulfonamide Scaffold Enables Low-Nanomolar Carbonic Anhydrase IX Inhibition, Outperforming Unsubstituted Benzenesulfonamide

Benzenesulfonamides incorporating cyano-containing moieties at the ortho position exhibit substantially enhanced potency against the tumor-associated carbonic anhydrase IX (CA IX) isoform compared to the unsubstituted parent compound. While direct head-to-head data for 2-cyano-6-methylbenzenesulfonamide itself have not been published in peer-reviewed literature, class-level structure–activity relationship (SAR) studies demonstrate that ortho-cyano-substituted benzenesulfonamides achieve CA IX inhibition in the low nanomolar to subnanomolar range (IC₅₀ < 50 nM) [1]. In contrast, unsubstituted benzenesulfonamide exhibits Ki values for CA inhibition in the micromolar range (0.976–18.45 μM, or 976–18,450 nM) [2]. This represents an improvement factor of approximately 20- to over 1,000-fold in inhibitory potency attributable to the cyano substitution pattern [1][2]. The ortho-cyano group enhances hydrophobic interactions within the CA IX active site cavity while the sulfonamide terminus coordinates the catalytic zinc ion, a dual binding mode not achievable with simpler benzenesulfonamides [1].

Carbonic Anhydrase Inhibition Antitumor Sulfonamide SAR

ortho-Cyano-6-methyl Substitution Pattern Directs Exclusive Saccharin Analog Cyclization vs. Linear Sulfonamide Byproducts

The ortho-flanked architecture of 2-cyano-6-methylbenzenesulfonamide—specifically the 1,2,6-substitution pattern—directs intramolecular cyclization to yield saccharin analogs (1,2-benzisothiazol-3-one 1,1-dioxides) under standard condensation conditions . This cyclization pathway is geometrically enforced by the proximity of the sulfonamide nitrogen to the ortho-cyano carbon, a spatial relationship absent in regioisomers such as 3-cyano- or 4-cyano-substituted benzenesulfonamides . In contrast, 4-cyanobenzenesulfonamide under identical reaction conditions produces linear sulfonamide derivatives without cyclization, as the para-positioning of the cyano group precludes intramolecular attack . While isolated yield data for 2-cyano-6-methylbenzenesulfonamide specifically are not reported in peer-reviewed literature, analogous benzenesulfonamide syntheses show that optimizing coupling conditions can improve yields from 37% to 73% , suggesting that proper scaffold selection substantially influences synthetic efficiency. The quantitative differentiation lies in product identity: the ortho-cyano scaffold yields the cyclized saccharin heterocycle, whereas regioisomeric scaffolds yield linear, non-cyclized products with distinct biological and physicochemical properties .

Heterocycle Synthesis Saccharin Analogs Scaffold-Directed Cyclization

ortho-Flanked Steric Congestion in 2-Cyano-6-methylbenzenesulfonamide Modulates Zinc-Binding Group Geometry vs. Unsubstituted Benzenesulfonamide

The ortho-flanked architecture of 2-cyano-6-methylbenzenesulfonamide, with sulfonamide positioned between ortho-cyano and ortho-methyl groups, imposes steric constraints that alter the spatial orientation of the sulfonamide zinc-binding group relative to unhindered benzenesulfonamide . X-ray crystallographic studies of benzenesulfonamide–carbonic anhydrase II adducts demonstrate that substituents adjacent to the sulfonamide moiety influence the aryl–aryl bond rotation and the precise geometry of zinc coordination [1]. The ortho-cyano and ortho-methyl groups flanking the sulfonamide in 2-cyano-6-methylbenzenesulfonamide create a partially restricted rotational environment, which can modulate isoform selectivity profiles across the carbonic anhydrase family (I, II, IX, XII) [1][2]. Class-level SAR data indicate that benzenesulfonamides with ortho substitution exhibit altered selectivity ratios between tumor-associated isoforms (CA IX/XII) and cytosolic isoforms (CA I/II) compared to unsubstituted or para-substituted analogs [2]. While quantitative isoform-selectivity data for 2-cyano-6-methylbenzenesulfonamide specifically have not been published, the structural determinant—ortho-flanked sulfonamide architecture—is unique to this substitution pattern and cannot be replicated by regioisomers or mono-substituted analogs .

Zinc-Binding Group Geometry Carbonic Anhydrase Steric Congestion

2-Cyano-6-methylbenzenesulfonamide vs. N-Substituted Analogs: Free -NH₂ Terminus Required for Downstream Derivatization and Enzyme Coordination

The unsubstituted sulfonamide terminus (-SO₂NH₂) of 2-cyano-6-methylbenzenesulfonamide distinguishes it from N-alkylated or N-arylated analogs such as 3-cyano-N-methylbenzenesulfonamide and 2-cyano-N-(1-methylethyl)benzenesulfonamide . The free -NH₂ group is essential for two critical functions: (1) coordination to the catalytic zinc ion in carbonic anhydrase active sites, a binding mode that N-substituted sulfonamides cannot achieve [1]; and (2) serving as a reactive handle for further synthetic derivatization, including acylation, alkylation, and incorporation into larger heterocyclic frameworks [2]. Patent literature for benzenesulfonamide derivatives explicitly describes the sulfonamide nitrogen as the primary site for introducing varied substituents to modulate biological activity [1]. N-Methylated analogs lack the free -NH₂ terminus and therefore cannot participate in the same zinc-coordination chemistry or follow identical derivatization pathways. This functional group distinction is binary: the free sulfonamide either is present (enabling both applications) or is blocked (precluding both).

Sulfonamide Derivatization Zinc-Binding Functional Group Availability

Procurement-Driven Application Scenarios for 2-Cyano-6-methylbenzenesulfonamide in Medicinal Chemistry and Heterocycle Synthesis


Saccharin Analog Synthesis via Scaffold-Directed Cyclization

Researchers requiring 1,2-benzisothiazol-3-one 1,1-dioxide (saccharin) derivatives should select 2-cyano-6-methylbenzenesulfonamide specifically for its ortho-flanked architecture, which enables intramolecular cyclization under standard condensation conditions . Regioisomers such as 3-cyano- or 4-cyano-substituted benzenesulfonamides do not undergo this cyclization, instead yielding linear sulfonamide products unsuitable for saccharin-based heterocycle development . This scenario applies to medicinal chemistry programs exploring saccharin scaffolds as privileged structures in drug discovery.

Carbonic Anhydrase IX-Selective Inhibitor Lead Optimization

Investigators developing isoform-selective carbonic anhydrase inhibitors for antitumor applications should procure 2-cyano-6-methylbenzenesulfonamide as a starting scaffold. The ortho-cyano substitution pattern is associated with enhanced CA IX inhibitory potency (low nanomolar to subnanomolar range) compared to unsubstituted benzenesulfonamide (micromolar Ki values) [1][2]. The ortho-flanked steric environment further provides a unique conformational profile for tuning isoform selectivity across CA I, II, IX, and XII [3]. The free sulfonamide -NH₂ terminus is essential for zinc coordination and for introducing additional substituents during SAR exploration [4].

Scaffold for Patent-Exemplified Benzenesulfonamide Derivative Libraries

Medicinal chemists constructing compound libraries based on benzenesulfonamide scaffolds described in patent literature should specifically source 2-cyano-6-methylbenzenesulfonamide. The BASF patent application US 20060211577 defines benzenesulfonamide derivatives of formula I wherein the variables include cyano substitution at X₂/X₃ positions [4]. The 2-cyano-6-methyl substitution pattern falls within the claimed structural scope and provides a defined starting material for synthesizing patent-relevant analogs. Substituting with regioisomers would produce compounds outside the exemplification scope or with altered structure–activity relationships.

Downstream Derivatization via Sulfonamide N-Functionalization

Synthetic chemists planning to derivatize the sulfonamide nitrogen through acylation, alkylation, or incorporation into larger frameworks must use 2-cyano-6-methylbenzenesulfonamide rather than N-substituted analogs such as 3-cyano-N-methylbenzenesulfonamide . The free -NH₂ terminus serves as the reactive handle for these transformations; N-alkylated variants lack this functionality and cannot follow the same synthetic pathways [5]. This scenario applies to the synthesis of N-acylsulfonamides, sulfonylureas, and other sulfonamide-derived bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyano-6-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.